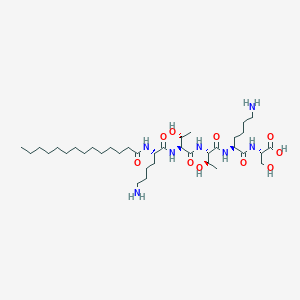
Myristoyl pentapeptide-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoylpentapeptid-4 ist ein synthetisches Lipopeptid, das häufig in kosmetischen Formulierungen verwendet wird. Es ist ein Ester der Myristinsäure, der an eine Pentapeptidsequenz gebunden ist, genauer gesagt an Lysin-Threonin-Threonin-Lysin-Serin. Diese Verbindung ist bekannt für ihre hautpflegenden Eigenschaften und wird häufig in Anti-Aging- und Hautverjüngungsprodukten eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Myristoylpentapeptid-4 erfolgt über eine Festphasenpeptidsynthese. Der Prozess beginnt mit der Aktivierung des Harzes unter Verwendung von Dimethylamid und Ricinolensäure. Die Aminosäuren, die mit Fluorenylmethoxycarbonyl geschützt sind, werden nacheinander zum Harz hinzugefügt. Die Sequenz umfasst Lysin, Threonin und Serin. Anschließend wird Myristoylchlorid hinzugefügt, um die Esterbindung zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Myristoylpentapeptid-4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die Standards der Kosmetikindustrie erfüllt. Die Verwendung automatischer Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie zur Reinigung ist in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Myristoylpentapeptid-4 unterliegt hauptsächlich Hydrolyse- und Veresterungsreaktionen. Es ist unter normalen Bedingungen relativ stabil, kann aber in Gegenwart starker Säuren oder Basen hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Starke Säuren oder Basen können die Esterbindung hydrolysieren und die Verbindung in Myristinsäure und das Pentapeptid zerlegen.
Veresterung: Myristoylchlorid wird während der Synthese zur Veresterung des Pentapeptids verwendet.
Hauptprodukte:
Hydrolyse: Myristinsäure und die Pentapeptidsequenz.
Veresterung: Myristoylpentapeptid-4.
Wissenschaftliche Forschungsanwendungen
Myristoylpentapeptid-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Kosmetik: Es wird in großem Umfang in Anti-Aging-Cremes und Seren eingesetzt, um die Kollagensynthese zu fördern und die Hautelastizität zu verbessern
5. Wirkmechanismus
Myristoylpentapeptid-4 entfaltet seine Wirkung durch die Stimulation der Produktion von extrazellulären Matrixkomponenten wie Kollagen und Elastin. Es bindet an spezifische Rezeptoren auf Fibroblasten und aktiviert Signalwege, die zu einer erhöhten Genexpression dieser Proteine führen. Dies führt zu einer verbesserten Hautelastizität, reduzierten Falten und einer verbesserten Hautbarrierefunktion .
Ähnliche Verbindungen:
Palmitoylpentapeptid-4: Ein weiteres Lipopeptid mit ähnlichen Eigenschaften, das jedoch Palmitinsäure anstelle von Myristinsäure verwendet.
Pentapeptid-4: Die nicht-lipidhaltige Version der Peptidsequenz, weniger effektiv bei der Durchdringung der Hautbarriere.
Einzigartigkeit: Myristoylpentapeptid-4 ist aufgrund seiner Myristinsäurekomponente einzigartig, die seine Fähigkeit zur Penetration der Haut und zur effektiven Abgabe der Peptidsequenz erhöht. Dies führt zu besseren hautpflegenden Eigenschaften im Vergleich zu seinen nicht-lipidhaltigen Gegenstücken .
Wirkmechanismus
Myristoyl pentapeptide-4 exerts its effects by stimulating the production of extracellular matrix components, such as collagen and elastin. It binds to specific receptors on fibroblasts, activating signaling pathways that lead to increased gene expression of these proteins. This results in improved skin elasticity, reduced wrinkles, and enhanced skin barrier function .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl Pentapeptide-4: Another lipo-peptide with similar properties but uses palmitic acid instead of myristic acid.
Pentapeptide-4: The non-lipid version of the peptide sequence, less effective in penetrating the skin barrier.
Uniqueness: Myristoyl pentapeptide-4 is unique due to its myristic acid component, which enhances its ability to penetrate the skin and deliver the peptide sequence effectively. This results in better skin-conditioning properties compared to its non-lipid counterparts .
Eigenschaften
Molekularformel |
C37H71N7O10 |
|---|---|
Molekulargewicht |
774.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1 |
InChI-Schlüssel |
XLELDISCQSKJES-IPPMYLEBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
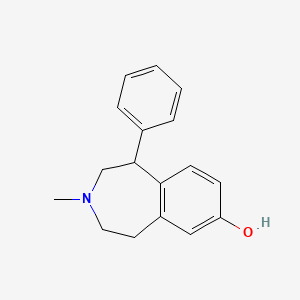
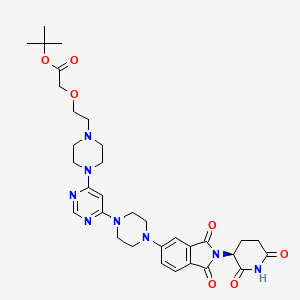
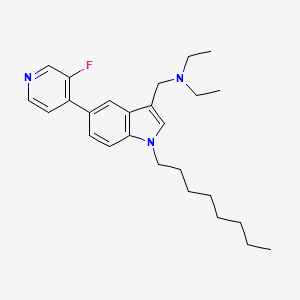
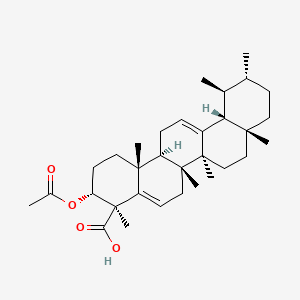
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
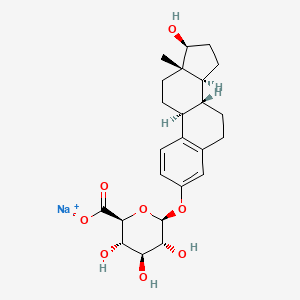
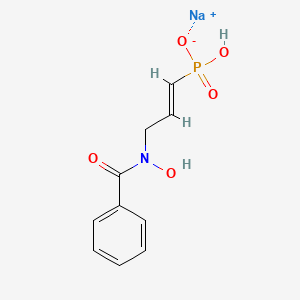
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
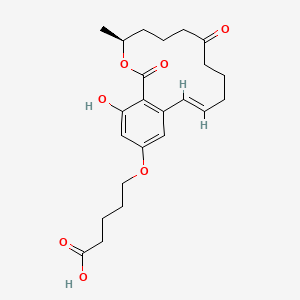
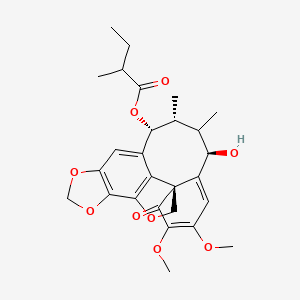
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
